![molecular formula C23H29NO5S B4255168 methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B4255168.png)
methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate
Overview
Description
Methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate, also known as MPSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate is not fully understood, but it is believed to involve the modulation of neurotransmitters, such as serotonin and norepinephrine, in the brain. methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate has been shown to bind to certain receptors, including the sigma-1 receptor, which is involved in various physiological processes, including pain perception and memory formation.
Biochemical and Physiological Effects:
methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the reduction of oxidative stress, and the enhancement of neuronal survival. methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate in lab experiments is its ability to bind to specific receptors, allowing for targeted drug delivery. methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate also has a high degree of purity, making it a reliable and consistent option for scientific research. However, methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate can be expensive and difficult to synthesize, limiting its availability for certain experiments.
Future Directions
There are several future directions for methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate research, including the development of new drug delivery systems, the investigation of its potential as an antidepressant and anxiolytic agent, and the exploration of its neuroprotective effects in various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate and its potential applications in various fields.
Scientific Research Applications
Methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate has been studied extensively for its potential applications in various fields, including neurology, psychiatry, and pharmacology. In neurology, methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate has been shown to have neuroprotective effects, reducing the damage caused by ischemia-reperfusion injury and enhancing neuronal survival. In psychiatry, methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate has been studied for its potential as an antidepressant and anxiolytic agent, as it has been shown to increase the levels of serotonin and norepinephrine in the brain. In pharmacology, methyl 2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]sulfonyl}benzoate has been studied for its potential as a drug delivery system, as it can bind to certain receptors and transport drugs to specific cells or tissues.
properties
IUPAC Name |
methyl 2-[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]sulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S/c1-29-22(26)20-11-5-6-12-21(20)30(27,28)24-16-14-23(18-25,15-17-24)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,25H,7,10,13-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWCMYFSNADFAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)(CCCC3=CC=CC=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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